N-(4-acetylphenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(4-ACETYLPHENYL)-2-{[5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a thienopyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ACETYLPHENYL)-2-{[5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetylphenyl Group: The acetylphenyl group is introduced through a similar Friedel-Crafts acylation reaction.
Coupling of the Thienopyrimidine and Acetylphenyl Groups: The final step involves coupling the thienopyrimidine core with the acetylphenyl group using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ACETYLPHENYL)-2-{[5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-(4-ACETYLPHENYL)-2-{[5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-ACETYLPHENYL)-2-{[5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(4-ACETYLPHENYL)-2-{[5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- **N~1~-(4-ACETYLPHENYL)-2-{[5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N1-(4-ACETYLPHENYL)-2-{[5-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific structural features, such as the thienopyrimidine core and the presence of both acetylphenyl and methylphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H19N3O3S2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(4-methylphenyl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19N3O3S2/c1-13-3-5-16(6-4-13)18-11-30-22-20(18)21(29)25-23(26-22)31-12-19(28)24-17-9-7-15(8-10-17)14(2)27/h3-11H,12H2,1-2H3,(H,24,28)(H,25,26,29) |
InChI Key |
DYMSUWXPIOLPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Origin of Product |
United States |
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